molecular formula C12H15BrO2 B12549706 4-(5-Bromopentyloxy)benzaldehyde CAS No. 143773-71-1

4-(5-Bromopentyloxy)benzaldehyde

Cat. No.: B12549706
CAS No.: 143773-71-1
M. Wt: 271.15 g/mol
InChI Key: MUBXBYXTJFMCEP-UHFFFAOYSA-N
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Description

4-(5-Bromopentyloxy)benzaldehyde is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a 5-bromopentyloxy group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromopentyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the pentyloxy chain can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-(5-Bromopentyloxy)benzoic acid.

    Reduction: 4-(5-Bromopentyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromopentyloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromopentyloxy)benzaldehyde involves its interaction with cellular components. In biological systems, it can disrupt cellular redox homeostasis by targeting antioxidation pathways. This disruption can lead to oxidative stress and cell death, making it a potential antifungal and antimicrobial agent .

Comparison with Similar Compounds

  • 4-Bromobenzaldehyde
  • 4-(4-Bromobutyloxy)benzaldehyde
  • 4-(6-Bromohexyloxy)benzaldehyde

Comparison: 4-(5-Bromopentyloxy)benzaldehyde is unique due to the length of its pentyloxy chain, which influences its reactivity and solubility. Compared to 4-Bromobenzaldehyde, it has a longer alkyl chain, which can affect its physical properties and interactions with other molecules. The presence of the bromine atom also makes it a versatile intermediate for further chemical modifications .

Properties

CAS No.

143773-71-1

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

4-(5-bromopentoxy)benzaldehyde

InChI

InChI=1S/C12H15BrO2/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,10H,1-3,8-9H2

InChI Key

MUBXBYXTJFMCEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCBr

Origin of Product

United States

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